Purpurogallin

Catalog No.
S9101196
CAS No.
M.F
C11H8O5
M. Wt
220.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purpurogallin

Product Name

Purpurogallin

IUPAC Name

2,3,4,6-tetrahydroxybenzo[7]annulen-5-one

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)O

Purpurogallin is a cyclic ketone that is 5H-benzocycloheptene bearing an oxo group at position 5 and hydroxy groups at positions 2, 3, 4 and 6. It has a role as an antibacterial agent, an antioxidant, an EC 1.17.3.2 (xanthine oxidase) inhibitor and a protective agent. It is a tetrol, a cyclic ketone and a member of phenols. It derives from a hydride of a 5H-benzocycloheptene.
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one is a natural product found in Quercus with data available.

Purpurogallin (CAS 569-77-7) is a highly conjugated benzotropolone derivative, naturally occurring in oak galls and synthetically derived via the controlled oxidation of pyrogallol. In procurement and assay design, it is primarily valued for its potent, highly specific enzymatic inhibition profiles—particularly against xanthine oxidase (XO) and catechol-O-methyltransferase (COMT)—and its greater oxidative stability compared to simpler phenolic precursors . Unlike highly water-soluble but unstable simple phenols, purpurogallin offers reliable solubility in organic solvents like DMSO (up to 25 mg/mL) and DMF, allowing for stable stock solution preparation and consistent dosing in complex in vitro models .

Buyers often consider substituting purpurogallin with its cheaper precursor, pyrogallol, or broad-spectrum flavonoids like quercetin or silymarin. However, pyrogallol is highly unstable in aqueous buffers at physiological pH, rapidly autoxidizing and confounding assay reproducibility. Crucially, research demonstrates that pyrogallol's apparent xanthine oxidase inhibitory activity is actually dependent on its in situ conversion to purpurogallin [1]. Substituting purpurogallin with pyrogallol introduces severe baseline drift and uncontrolled variables tied to dissolved oxygen levels and buffer pH. Furthermore, standard flavonoids lack the specific benzotropolone core required for sub-micromolar binding affinity to the XO and COMT active sites, resulting in a 10- to 100-fold loss in target-specific inhibitory potency.

Xanthine Oxidase (XO) Inhibitory Potency vs. Clinical Benchmark

Purpurogallin demonstrates exceptional potency against xanthine oxidase, achieving an IC50 of 0.2 µM . In contrast, the standard clinical benchmark and common assay positive control, allopurinol, typically exhibits an IC50 of approximately 29.72 µM under similar cell-free assay conditions [1]. This represents a greater than 100-fold increase in inhibitory potency for purpurogallin.

Evidence DimensionXanthine Oxidase (XO) Inhibition (IC50)
Target Compound Data0.2 µM
Comparator Or BaselineAllopurinol (~29.72 µM)
Quantified Difference>100-fold higher potency for Purpurogallin
ConditionsCell-free enzymatic assay

Allows researchers to establish ultra-low concentration positive controls in XO-inhibitor screening, minimizing off-target solvent effects.

Direct Active Agent vs. Unstable Precursor (Pyrogallol)

Pyrogallol is frequently used as a low-cost antioxidant or inhibitor, but its efficacy against xanthine oxidase relies entirely on its autoxidation into purpurogallin [1]. Procuring purpurogallin directly provides immediate, stoichiometric inhibition (IC50 0.2 µM), whereas pyrogallol's activity is delayed and highly variable, depending on the specific oxygen tension and pH of the assay buffer to drive the conversion [1].

Evidence DimensionMechanism of XO Inhibition
Target Compound DataDirect, immediate target binding (stable active agent)
Comparator Or BaselinePyrogallol (requires uncontrolled in situ autoxidation to become active)
Quantified DifferenceEliminates the time-lag and variability of in situ precursor conversion
ConditionsAqueous physiological buffers (pH ~7.4)

Procuring the stable end-product directly eliminates severe assay variability caused by fluctuating dissolved oxygen and unpredictable precursor oxidation rates.

COMT Inhibition for Estrogen Metabolism Profiling

Purpurogallin is a highly potent mixed-type inhibitor of catechol-O-methyltransferase (COMT), particularly effective at blocking 2-hydroxy and 4-hydroxyestradiol methylation with an IC50 of 0.22–0.50 µM [1]. This sub-micromolar affinity is driven by the specific insertion of its benzotropolone ring into the COMT active site, a structural feature absent in simpler phenolic comparators which typically require much higher concentrations to achieve similar inhibition [1].

Evidence DimensionCOMT Inhibition (Estradiol Methylation IC50)
Target Compound Data0.22 - 0.50 µM
Comparator Or BaselineStandard simple phenols (>10 µM typical)
Quantified DifferenceSub-micromolar potency characteristic of the benzotropolone structural motif
ConditionsIn vitro COMT enzymatic assay

Provides a highly specific, high-affinity tool compound for researchers profiling hormone-dependent pathways and catecholamine metabolism.

Targeted TLR1/TLR2 Complex Inhibition

In screens for modulators of the innate immune response, purpurogallin (identified as NCI35676) emerged as a highly potent inhibitor of the TLR1-TLR2 complex, demonstrating an IC50 of 2.45 ± 0.25 µM [1]. This provides a distinct advantage over broad-spectrum natural anti-inflammatories by offering targeted receptor-level modulation without generalized cytotoxicity at effective doses [1].

Evidence DimensionTLR1-TLR2 Complex Inhibition (IC50)
Target Compound Data2.45 ± 0.25 µM
Comparator Or BaselineBroad-spectrum natural anti-inflammatories (non-specific mechanisms)
Quantified DifferenceHighly specific low-micromolar receptor complex inhibition
ConditionsMacrophage cell lines / TLR activation assays

Essential for specialized in vitro inflammation modeling requiring precise upstream blockade of Toll-like receptor dimerization.

Ultra-Potent Positive Control in Xanthine Oxidase High-Throughput Screening

Due to its 0.2 µM IC50, purpurogallin is a highly effective choice for establishing baseline inhibition in XO assays . It allows assay developers to use significantly lower concentrations than allopurinol, reducing solvent-induced artifacts and providing a cleaner readout for novel gout and hyperuricemia drug discovery.

Standardized Reagent for COMT and Catecholamine Assays

Purpurogallin's sub-micromolar affinity for COMT makes it a critical procurement choice for laboratories studying estrogen metabolism and neurotransmitter degradation [1]. Its mixed-type inhibition profile offers precise control over methylation kinetics in cell-free and cellular models.

Reliable Substitution for Pyrogallol in Oxygen-Sensitive Assays

In long-term in vitro studies where pyrogallol would rapidly degrade or cause variable baseline drift via autoxidation, procuring purpurogallin directly ensures stable, reproducible dosing [2]. This is especially critical in redox-sensitive cell culture environments.

Targeted Modulator for Innate Immunity and TLR Signaling Models

With an IC50 of 2.45 µM against the TLR1-TLR2 complex, purpurogallin is highly suited for immunology research focused on receptor dimerization [3]. It provides a reliable chemical probe for dissecting NF-κB activation pathways without the confounding broad-spectrum toxicity of crude plant extracts.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

220.03717335 g/mol

Monoisotopic Mass

220.03717335 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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